3,4,5-trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxyphenyl-(6’-O-galloyl)-O-beta-D-glucopyranoside typically involves the glycosylation of 3,4,5-trimethoxyphenol with a suitable glycosyl donor, followed by galloylation . The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as the bark of Streblus ilicifolius, followed by purification processes like column chromatography . Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxyphenyl-(6’-O-galloyl)-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include oxidized phenolic compounds, reduced derivatives, and various substituted phenylpropanoid glycosides .
Scientific Research Applications
3,4,5-Trimethoxyphenyl-(6’-O-galloyl)-O-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxyphenyl-(6’-O-galloyl)-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting Enzymes: Inhibits enzymes like tyrosinase and cyclooxygenase, leading to reduced melanin production and inflammation.
Scavenging Free Radicals: Acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Modulating Signaling Pathways: Modulates signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpropanoid glycosides and trimethoxyphenyl derivatives, such as:
- 3,4,5-Trimethoxyphenyl-(6’-O-galloyl)-O-beta-D-glucopyranoside
- 3,4,5-Trimethoxyphenyl-(6’-O-caffeoyl)-O-beta-D-glucopyranoside
- 3,4,5-Trimethoxyphenyl-(6’-O-feruloyl)-O-beta-D-glucopyranoside
Uniqueness
3,4,5-Trimethoxyphenyl-(6’-O-galloyl)-O-beta-D-glucopyranoside is unique due to its specific combination of trimethoxyphenyl and galloyl groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O13/c1-30-13-6-10(7-14(31-2)20(13)32-3)34-22-19(28)18(27)17(26)15(35-22)8-33-21(29)9-4-11(23)16(25)12(24)5-9/h4-7,15,17-19,22-28H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFTYWBRCWVSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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